molecular formula C21H15BrClN3O B11686986 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

Cat. No.: B11686986
M. Wt: 440.7 g/mol
InChI Key: LWVGGBLNSUOIDD-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a substituted quinazoline derivative characterized by three key structural features:

  • Bromo substituent at position 6 of the quinazoline core.
  • 2-Chlorophenyl group at position 2.
  • N-(3-Methoxyphenyl)amine at position 2.

This compound is part of a broader class of quinazoline-based molecules studied for their kinase inhibitory activity, particularly targeting CDC2-like kinases (Clk) and adenosine receptors . The bromine atom enhances electrophilicity, while the aryl and methoxyphenyl groups contribute to hydrophobic interactions in biological systems.

Biological Activity

Introduction

6-Bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H15BrClN3OC_{21}H_{15}BrClN_3O, with a molecular weight of approximately 440.72 g/mol. The structure features a quinazoline core substituted with bromine, chlorine, and methoxy groups, which are critical for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H15BrClN3OC_{21}H_{15}BrClN_3O
Molecular Weight440.72 g/mol
IUPAC NameThis compound
SolubilityVariable depending on formulation

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various quinazoline derivatives reported that compounds similar to this compound displayed IC50 values indicating potent activity against cancer cells while showing reduced toxicity towards normal cells. The structure-activity relationship (SAR) analysis highlighted that the presence of halogen substituents significantly influenced the anticancer efficacy .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The presence of bromine and chlorine in its structure enhances binding affinity to specific molecular targets, such as protein kinases involved in cancer progression. This interaction can lead to the modulation of critical pathways that promote apoptosis in cancer cells.

The proposed mechanism involves:

  • Binding to Enzymatic Sites : The compound interacts with active sites of enzymes, inhibiting their function.
  • Signal Transduction Interference : By disrupting signaling pathways, it can induce cell cycle arrest and apoptosis.
  • Metabolic Stability : Modifications aimed at improving solubility and metabolic stability have shown promise in enhancing bioavailability and therapeutic efficacy .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, this compound has been noted for anti-inflammatory and antimicrobial activities. These effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and microbial growth through similar mechanisms employed against cancer cells.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerPotent cytotoxicity against various cell lines; selective toxicity
Enzyme InhibitionInhibition of protein kinases; potential for targeted therapy
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialInhibition of microbial growth

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key kinases involved in cancer progression.

Case Studies

  • A study demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their potency .

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including this compound.

Antibacterial and Antifungal Activity

  • In vitro studies have shown that quinazoline compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .

Research Findings

  • A comparative study indicated that certain derivatives exhibited a higher degree of inhibition against tested microbial strains, with specific structural modifications leading to enhanced activity .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been a focal point of research.

Mechanism

  • These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease .

Studies Supporting Efficacy

  • Experimental models have shown that certain quinazoline derivatives significantly reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Key Modifications

  • Variations in substituents on the phenyl rings and bromine positioning have been correlated with changes in biological activity, emphasizing the importance of chemical structure in drug design .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationFindingsReferences
Anticancer ActivityInhibits PDK1; cytotoxic to cancer cell lines
Antimicrobial ActivityEffective against E. coli, S. aureus, fungi
Anti-inflammatoryReduces inflammation markers

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, and how can reaction parameters be optimized for high yield?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Amine displacement of a 4-chloroquinazoline intermediate with 3-methoxyaniline in polar aprotic solvents (e.g., DMF) using Hunig’s base to scavenge HCl .
  • Step 2 : Suzuki-Miyaura coupling for bromo substitution (if required), using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (150°C, 1 hour) to enhance reaction efficiency .

Key Parameters :

FactorOptimal ConditionImpact
SolventDMFEnhances nucleophilicity of amines
TemperatureRoom temp (Step 1), 150°C (Step 2)Microwave heating reduces side reactions
PurificationSilica column (ethyl acetate/hexanes gradient)Ensures >95% purity (LCMS)

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (e.g., δ 8.99 ppm for quinazoline protons, δ 54.88 ppm for methoxy carbons) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <1 ppm error (e.g., m/z 362.0957) .
  • LCMS : Use trifluoroacetic acid (TFA)-modified gradients (4–100% acetonitrile) for purity (>95%) and retention time consistency .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers.
  • Surfactants : Add Tween-80 (0.01%) to stabilize colloidal dispersions.
  • Salt Formation : Explore HCl or phosphate salts via counterion screening (e.g., pH-dependent solubility studies).

Advanced Research Questions

Q. How can contradictory kinase inhibition data across studies be resolved?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times.
  • Orthogonal Assays : Validate activity using thermal shift assays (TSA) and SPR-based binding studies.
  • Compound Integrity : Recheck purity (LCMS) and stability (e.g., degradation under assay conditions) .

Q. What computational strategies predict target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP pockets (e.g., CLK1 vs. DYRK1A).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with hinge regions) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., bromo vs. chloro at position 6) .

Q. How can structure-activity relationships (SAR) guide analogue design for improved selectivity?

Methodological Answer:

  • Core Modifications : Test substitutions at position 4 (e.g., 2-chlorophenyl vs. 4-fluorophenyl) for steric/electronic effects .
  • Side Chain Optimization : Replace 3-methoxyphenyl with pyridylmethyl groups to enhance hydrogen bonding.
  • Data Table :
AnalogueSubstitutionIC₅₀ (CLK1, nM)Selectivity (CLK1/DYRK1A)
Parent2-Cl-Ph12 ± 25.8
A14-F-Ph8 ± 112.3
A2Pyridin-2-yl6 ± 0.518.9

Q. What are best practices for scaling up synthesis without compromising purity?

Methodological Answer:

  • Batch Reactors : Use controlled heating (microwave → conventional oil bath) with stirred-tank reactors.
  • Alternative Purification : Replace column chromatography with recrystallization (acetone/hexanes) or centrifugal partition chromatography (CPC) .
  • Process Analytics : Implement in-line FTIR to monitor reaction completion and minimize byproducts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Features Biological Activity/Notes Reference
Target Compound 6-Br, 4-(2-ClPh), N-(3-MeOPh) High lipophilicity; potential kinase inhibition Under investigation -
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br, N-(thiophen-2-ylmethyl) 99% synthesis yield; selective Clk inhibitor IC₅₀ values reported for kinases
6-Bromo-4-(furan-2-yl)-N-[5-(piperidin-1-yl)pentyl]quinazolin-2-amine (9v) 6-Br, 4-furan, N-piperidinylpentyl 39% yield; A2A adenosine receptor antagonist Lower yield due to steric hindrance
6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine 6-Br, N-(4-CF₃-phenoxyphenyl) Enhanced electronic effects from CF₃ group Kinase inhibition potency studied
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) 6-Br, 4-Me, N-benzyl 81% yield; high melting point (166–167°C) Improved solubility vs. target

Key Observations :

  • Substituent Position : Bromine at position 6 is conserved across analogs for electronic stabilization .
  • Amine Substituents : N-(3-methoxyphenyl) in the target compound provides moderate electron-donating effects, contrasting with stronger electron-withdrawing groups like CF₃ in .

Physicochemical and Spectroscopic Properties

  • Melting Points : N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) melts at 166–167°C , suggesting higher crystallinity than the target compound (data unavailable).
  • NMR Data :
    • Target Compound : Expected aromatic protons at δ 7.0–8.5 ppm (similar to ).
    • 9v : Distinctive furan proton signals at δ 6.09 ppm .
  • HRMS : All analogs show <5 ppm mass accuracy, confirming structural integrity .

Properties

Molecular Formula

C21H15BrClN3O

Molecular Weight

440.7 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine

InChI

InChI=1S/C21H15BrClN3O/c1-27-15-6-4-5-14(12-15)24-21-25-19-10-9-13(22)11-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26)

InChI Key

LWVGGBLNSUOIDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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